

Technical Deep Dive: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044

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CAS: 4445-13-0 | Synonyms: 4-Chloro- α -methylmandelic acid; p-Chloroatrolactic acid

Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0) is a specialized α -hydroxy acid (AHA) featuring a quaternary carbon center. Unlike simple mandelic acid derivatives, the presence of the α -methyl group imparts significant steric bulk and conformational rigidity, making this molecule a critical chiral building block and a high-value resolving agent in "Dutch Resolution" protocols.

While often conflated in literature with metabolites of fibrate drugs (e.g., Fenofibrate derivatives), this molecule is distinct in its C-C bond connectivity (vs. ether linkages in fibrates) and serves primarily as a scaffold for synthesizing hindered esters and resolving racemic amines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Property	Specification
IUPAC Name	2-(4-Chlorophenyl)-2-hydroxypropanoic acid
Molecular Formula	C ₉ H ₉ ClO ₃
Molecular Weight	200.62 g/mol
Physical State	White to off-white crystalline solid
Melting Point	118–122 °C (Enantiopure forms often higher)
pKa	~3.5 (Predicted; stronger acid than propionic acid due to α-OH/Cl-phenyl)
Solubility	Soluble in MeOH, EtOH, EtOAc; Sparingly soluble in water
Chirality	Contains one stereocenter (C2); exists as (R)- and (S)- enantiomers

Synthetic Pathways & Causality

The synthesis of CAS 4445-13-0 requires constructing a quaternary center. The choice of pathway depends on the required scale and enantiopurity.

Pathway A: Cyanohydrin Synthesis (Industrial Standard)

Rationale: This method utilizes widely available 4-chloroacetophenone. The reaction proceeds via a nucleophilic attack on the ketone, followed by hydrolysis. This route is preferred for bulk production due to atom economy.

- Step 1: Cyanosilylation/Hydrocyanation
 - Reagents: 4-Chloroacetophenone, TMSCN (Trimethylsilyl cyanide), ZnI₂ (Catalyst).
 - Mechanism:[\[1\]](#) The Lewis acid (ZnI₂) activates the carbonyl, facilitating the attack of the cyanide equivalent.
- Step 2: Acid Hydrolysis

- Reagents: Conc. HCl or H₂SO₄, Reflux.
- Mechanism:[1] The nitrile (-CN) is hydrolyzed first to the amide and then to the carboxylic acid. The silyl ether is cleaved concomitantly.

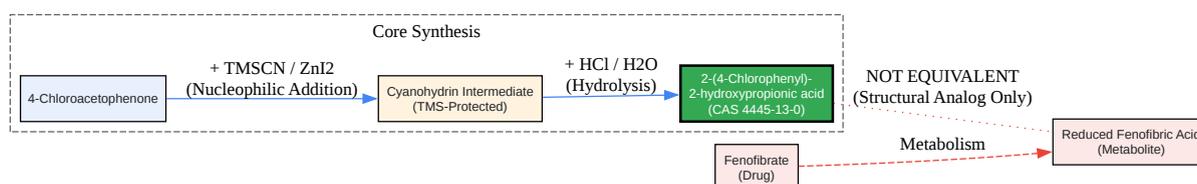
Pathway B: Grignard Addition (Lab Scale/Isotopic Labeling)

Rationale: Useful for introducing isotopic labels (e.g., ¹³C at the carboxylate) or when avoiding cyanide handling is critical.

- Reagents: 4-Chlorophenylmagnesium bromide + Ethyl pyruvate.
- Mechanism:[1] Nucleophilic addition of the Grignard reagent to the keto-ester, followed by saponification.

Pathway Visualization

The following diagram illustrates the primary synthetic logic and the distinction from fibrate metabolites.



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Caption: Synthesis of CAS 4445-13-0 via cyanohydrin route vs. distinction from Fenofibrate metabolites.

Experimental Protocol: Synthesis via Cyanohydrin

Note: This protocol involves hazardous reagents (TMSCN). All work must be performed in a fume hood.

Reagents:

- 4-Chloroacetophenone (15.4 g, 100 mmol)
- Trimethylsilyl cyanide (TMSCN) (10.9 g, 110 mmol)
- Zinc Iodide (ZnI_2) (Catalytic amount, ~100 mg)
- Hydrochloric acid (12 M)

Procedure:

- Activation: In a dry round-bottom flask under Argon, dissolve 4-chloroacetophenone in anhydrous DCM (50 mL). Add ZnI_2 .
- Addition: Add TMSCN dropwise over 20 minutes. The reaction is slightly exothermic. Stir at room temperature for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of ketone.
- Hydrolysis: Carefully concentrate the solvent. Add 6M HCl (50 mL) to the residue and reflux for 3 hours. This converts the nitrile to the acid and cleaves the TMS group.
- Workup: Cool to room temperature. The product may precipitate.^{[2][3]} If not, extract with Ethyl Acetate (3 x 50 mL).
- Purification: Wash combined organics with brine, dry over Na_2SO_4 , and concentrate. Recrystallize from Toluene/Heptane to yield white crystals.

Applications in Chiral Resolution (Dutch Resolution)

The defining application of CAS 4445-13-0 is its role in Dutch Resolution. This technique uses a family of structurally related resolving agents to maximize the probability of forming crystalline diastereomeric salts.

- The Problem: Resolving a racemate with a single agent (e.g., Mandelic Acid) often fails due to the "non-crystalline salt" problem.
- The Solution: Using a mixture of Mandelic Acid, p-Methylmandelic acid, and 4-Chloro- α -methylmandelic acid (CAS 4445-13-0).
- Mechanism: The structural diversity allows the racemate to "choose" the resolving agent that forms the most stable, least soluble crystal lattice (nucleation selectivity).

Analytical Profiling

To validate the identity of CAS 4445-13-0, the following spectral data is standard.

HPLC Method (Purity & Chiral Separation)

- Column: Chiralpak AD-H or OD-H (for enantiomer separation).
- Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (Absorption of chlorophenyl ring).
- Retention: The α -methyl group significantly alters retention compared to non-methylated analogs.

NMR Characterization

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 12.8 (br s, 1H, COOH)
 - δ 7.55 (d, 2H, Ar-H, ortho to Cl)
 - δ 7.40 (d, 2H, Ar-H, meta to Cl)
 - δ 5.8 (br s, 1H, OH)
 - δ 1.65 (s, 3H, CH₃)

- Interpretation: The singlet at 1.65 ppm is diagnostic for the methyl group on the quaternary carbon, distinguishing it from 4-chloromandelic acid (which would show a methine proton ~5.0 ppm).

References

- PubChem Compound Summary for CID 10299 (Related Structure): National Center for Biotechnology Information. [Link](#) (Note: Used for structural comparison).
- Dutch Resolution Methodology: Vries, T. et al. "The Family Approach to the Resolution of Racemates." *Angewandte Chemie International Edition*, 1998. (Foundational text on using substituted mandelic acids).
- Synthesis of Alpha-Hydroxy Acids: Benchchem Application Notes. [Link](#) (General protocols for acetophenone conversion).
- Fenofibrate Metabolism Studies: National Institutes of Health (NIH) / ResearchGate. [\[4\]Link](#) (Clarifies the distinction between CAS 4445-13-0 and fenofibric acid metabolites).

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Sources

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- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - [Google Patents](https://patents.google.com) [patents.google.com]
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